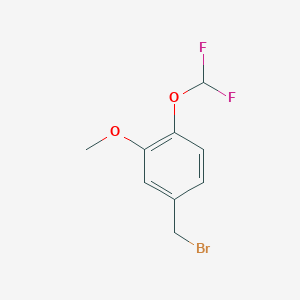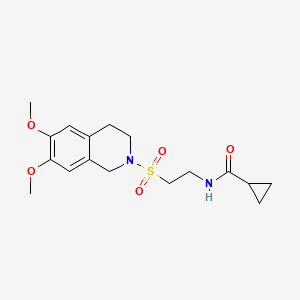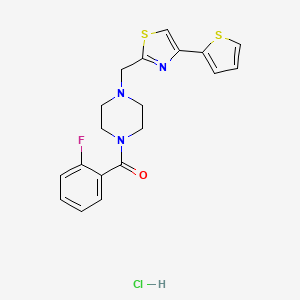![molecular formula C16H26N4O2 B2837742 tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate CAS No. 1233951-94-4](/img/structure/B2837742.png)
tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C₁₆H₂₆N₄O₂
Mechanism of Action
Mode of Action
The presence of the aminopyridine and piperidine functional groups suggest potential interactions with various enzymes and receptors .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
The action, efficacy, and stability of “tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The compound should be stored in a dark place, sealed, and at a temperature of 28°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Aminopyridine Group: The aminopyridine moiety is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 5-chloropyridine-2-amine with the piperidine derivative.
Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl ester, which helps in stabilizing the compound during subsequent reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the pyridine ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
N-Oxides: Formed through oxidation.
Amines: Resulting from reduction of nitro groups.
Substituted Pyridines: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Utilized in research to study protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Anticancer Research: Explored for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate
- tert-Butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate
Uniqueness
- Structural Features : The presence of both a piperidine ring and an aminopyridine moiety makes it unique compared to other similar compounds.
- Reactivity : Exhibits distinct reactivity patterns due to the specific positioning of functional groups.
This detailed overview provides a comprehensive understanding of tert-Butyl 4-[(5-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl 4-[[(5-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-6-12(7-9-20)10-18-14-5-4-13(17)11-19-14/h4-5,11-12H,6-10,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHTUAVMBLSSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2837659.png)
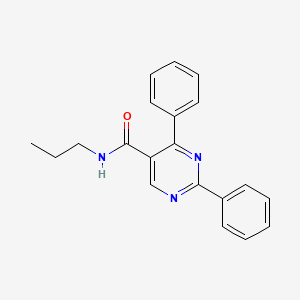
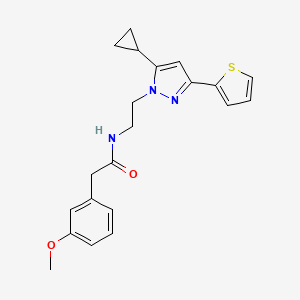
![2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2837663.png)

![2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}-4-methylpentanoic acid](/img/structure/B2837670.png)


